An In-depth Technical Guide on the Certificate of Analysis for N-Boc-N-deshydroxyethyl Dasatinib-d8
An In-depth Technical Guide on the Certificate of Analysis for N-Boc-N-deshydroxyethyl Dasatinib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key data and methodologies associated with the Certificate of Analysis (CoA) for N-Boc-N-deshydroxyethyl Dasatinib-d8. This deuterated compound serves as a critical internal standard for the accurate quantification of the corresponding non-deuterated N-Boc-N-deshydroxyethyl Dasatinib (B193332), an impurity and metabolite of the tyrosine kinase inhibitor, Dasatinib.
Quantitative Data Summary
The following table summarizes the essential chemical and physical properties of N-Boc-N-deshydroxyethyl Dasatinib-d8, as would be presented in a typical Certificate of Analysis.
| Parameter | Specification |
| Chemical Name | tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8[1][2] |
| Catalogue Number | PA STI 013920[3] |
| CAS Number | 1263379-04-9[1][3] |
| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S[1][3] |
| Molecular Weight | 552.12 g/mol [3] |
| Appearance | White to Off-White Solid |
| Purity (by HPLC) | ≥98% |
| Deuterium (B1214612) Incorporation | ≥99% |
| Storage Conditions | -20°C, protect from light and moisture |
Experimental Protocols
The characterization and quality control of N-Boc-N-deshydroxyethyl Dasatinib-d8 involve several key analytical techniques. The methodologies outlined below are representative of the rigorous testing required for a pharmaceutical reference standard.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective: To determine the chemical purity of the compound.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm.
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Injection Volume: 10 µL.
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Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
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2.2. Mass Spectrometry (MS) for Identity Confirmation and Deuterium Incorporation
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Objective: To confirm the molecular weight and assess the level of deuterium incorporation.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Method:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Scan Range: m/z 100-1000.
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Data Analysis: The observed mass of the protonated molecule [M+H]⁺ is compared to the calculated theoretical mass. The isotopic distribution pattern is analyzed to confirm the presence and extent of deuterium labeling.
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2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Objective: To confirm the chemical structure of the compound.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
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Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
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Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the expected molecular structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum further confirms successful labeling.
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Visualization of Pathways and Workflows
3.1. Dasatinib Metabolism Pathway
Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][5][6] The metabolic pathways include N-dealkylation, hydroxylation, and oxidation.[6][7] N-deshydroxyethyl Dasatinib is a metabolite formed through these processes. Understanding this pathway is crucial for interpreting the role of its deuterated and protected analogue in drug metabolism studies.
Figure 1: Simplified metabolic pathway of Dasatinib.
3.2. Experimental Workflow for Certificate of Analysis
The generation of a Certificate of Analysis for a reference standard like N-Boc-N-deshydroxyethyl Dasatinib-d8 follows a stringent quality control workflow to ensure its identity, purity, and stability.
References
- 1. N-Boc-N-Deshydroxyethyl Dasatinib D8 | CAS No: 1263379-04-9 [aquigenbio.com]
- 2. N-Boc-N-deshydroxyethyl Dasatinib-d8 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ClinPGx [clinpgx.org]
- 5. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 7. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
